molecular formula C3H8N2O B13199642 Carbamimidic acid, ethyl ester CAS No. 28464-55-3

Carbamimidic acid, ethyl ester

Cat. No.: B13199642
CAS No.: 28464-55-3
M. Wt: 88.11 g/mol
InChI Key: HEFJCHKCDAWHDQ-UHFFFAOYSA-N
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Description

Ethoxymethanimidamide is a chemical compound with the molecular formula C3H8N2O It is an organic compound that belongs to the class of carboximidamides

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxymethanimidamide can be synthesized through several methods. One common synthetic route involves the reaction of ethyl formate with ammonia, followed by the addition of a suitable amine. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ethoxymethanimidamide often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethoxymethanimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethoxymethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethoxymethanimidamide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds, resulting in the desired chemical transformations. The pathways involved often include nucleophilic addition or substitution mechanisms.

Comparison with Similar Compounds

Ethoxymethanimidamide can be compared with other similar compounds, such as:

    Methanimidamide: Lacks the ethoxy group, making it less versatile in certain reactions.

    Ethylcarbodiimide: Similar in structure but used primarily as a coupling agent in peptide synthesis.

    N,N’-Diisopropylethoxymethanimidamide: A more sterically hindered derivative, offering different reactivity profiles.

Ethoxymethanimidamide stands out due to its unique combination of reactivity and stability, making it a valuable compound in various chemical processes.

Properties

CAS No.

28464-55-3

Molecular Formula

C3H8N2O

Molecular Weight

88.11 g/mol

IUPAC Name

ethyl carbamimidate

InChI

InChI=1S/C3H8N2O/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5)

InChI Key

HEFJCHKCDAWHDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)N

Origin of Product

United States

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